molecular formula C5H5Cl2N3 B1293804 2,4-Dichloro-6-ethyl-1,3,5-triazine CAS No. 698-72-6

2,4-Dichloro-6-ethyl-1,3,5-triazine

Cat. No. B1293804
CAS RN: 698-72-6
M. Wt: 178.02 g/mol
InChI Key: ADVXAMGGIRUOKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often starts from cyanuric chloride, displacing the chlorine atoms sequentially by different moieties . A one-pot protocol has been developed for swift functionalization of the 1,3,5-triazine core without the need for isolating intermediates .


Chemical Reactions Analysis

The chemical reactions involving 1,3,5-triazine derivatives are diverse. For instance, 2,4,6-trichloro-1,3,5-triazine can undergo nucleophilic substitution reactions with aryloxy, arylamino, or arylthio moieties . Another example is 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is a highly reactive peptide coupling agent .

Scientific Research Applications

Synthesis of Tri-substituted Triazines

2,4-Dichloro-6-ethyl-1,3,5-triazine can be used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . These triazines contain various groups such as alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Production of Herbicides and Polymer Photostabilisers

1,3,5-Triazines, including 2,4-Dichloro-6-ethyl-1,3,5-triazine, are used in the production of herbicides and polymer photostabilisers .

Anti-neoplastic Agent

Research has indicated the efficacy of 1,3,5-triazine derivatives as anti-neoplastic agents, making them valuable tools in oncology treatments .

Immobilization of Silver Nanoparticles

1,3,5-Triazine-based polymers, which can be synthesized from 2,4-Dichloro-6-ethyl-1,3,5-triazine, have been used for the immobilization of silver nanoparticles .

Use in Radioimmunoassay

2,4-Dichloro-6-methoxy-1,3,5-triazine, a derivative of 2,4-Dichloro-6-ethyl-1,3,5-triazine, has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

Ester Synthesis and Enantiodifferentiating Coupling Reagent

The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine has been applied for ester synthesis and as an enantiodifferentiating coupling reagent .

Applications in Agriculture, Textile Industry, and Dye Chemistry

Other applications of cyanuric chloride, a derivative of 2,4-Dichloro-6-ethyl-1,3,5-triazine, are found in agriculture, the textile industry, and dye chemistry .

Chiral Stationary Phases

1,3,5-Triazine derivatives are used as chiral stationary phases. For example, the chiral solvating agent 12 is used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

properties

IUPAC Name

2,4-dichloro-6-ethyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3-8-4(6)10-5(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVXAMGGIRUOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274515
Record name 2,4-dichloro-6-ethyl-1,3,5-triazine
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Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-ethyl-1,3,5-triazine

CAS RN

698-72-6
Record name 2,4-Dichloro-6-ethyl-1,3,5-triazine
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Record name 2,4-Dichloro-6-ethyl-1,3,5-triazine
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Record name 698-72-6
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Record name 2,4-dichloro-6-ethyl-1,3,5-triazine
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Synthesis routes and methods

Procedure details

1.5 equivalent of ethylmagnesium bromide dissolved in diethyl ether (prepared by reacting magnesium with ethyl bromide) are added dropwise to a suspension of one equivalent of cyanuric chloride in toluene, while keeping the temperature of the reaction mixture between 10° and 15° C. After the addition, this mixture is kept at room temperature for one hour. An aqueous solution containing 1.5 equivalent of hydrochloric acid is then added. The two phases are separated, the organic phase is dried over sodium sulfate, then the solvent is removed under reduced pressure. 2,4-dichloro-6-ethyl-1,3,5-triazine is purified by distillation under reduced pressure. Yield: 63%. B.P.: 83° C./17 mbars.
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